N-Boc-N-bis(PEG3-azide) N-Boc-N-bis(PEG3-azide) N-Boc-N-bis(PEG3-azide) is a branched PEG derivative with two terminal azide groups and a Boc protected amino group. The azide groups enable PEGylation via Click Chemistry. The protected amine can be deprotected by acidic conditions.
Brand Name: Vulcanchem
CAS No.: 1258939-38-6
VCID: VC0536797
InChI: InChI=1S/C21H41N7O8/c1-21(2,3)36-20(29)28(6-10-32-14-18-34-16-12-30-8-4-24-26-22)7-11-33-15-19-35-17-13-31-9-5-25-27-23/h4-19H2,1-3H3
SMILES: CC(C)(C)OC(=O)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-]
Molecular Formula: C21H41N7O8
Molecular Weight: 519.6

N-Boc-N-bis(PEG3-azide)

CAS No.: 1258939-38-6

Cat. No.: VC0536797

Molecular Formula: C21H41N7O8

Molecular Weight: 519.6

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-Boc-N-bis(PEG3-azide) - 1258939-38-6

Specification

CAS No. 1258939-38-6
Molecular Formula C21H41N7O8
Molecular Weight 519.6
IUPAC Name tert-butyl N,N-bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate
Standard InChI InChI=1S/C21H41N7O8/c1-21(2,3)36-20(29)28(6-10-32-14-18-34-16-12-30-8-4-24-26-22)7-11-33-15-19-35-17-13-31-9-5-25-27-23/h4-19H2,1-3H3
Standard InChI Key QFOPRIUYDMJUNP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-]
Appearance Solid powder

Introduction

Chemical Structure and Properties

N-Boc-N-bis(PEG3-azide) is a branched PEG derivative characterized by two terminal azide groups and a tert-butyloxycarbonyl (Boc) protected amino group . This compound possesses distinctive structural and chemical properties that make it valuable for various chemical biology applications.

Physical and Chemical Characteristics

The compound exhibits the following fundamental properties:

PropertyValue
CAS Number1258939-38-6
Molecular FormulaC21H41N7O8
Molecular Weight519.60 Da
IUPAC Nametert-butyl N,N-bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate
AppearanceSolid at room temperature
LogP2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors12
Rotatable Bonds26

These properties are derived from the compound's chemical structure, which features PEG chains with terminal azide functionalities and a central Boc-protected nitrogen .

Functional Applications

N-Boc-N-bis(PEG3-azide) serves multiple purposes in chemical biology and drug discovery, with its bifunctional nature enabling diverse applications.

Role in Click Chemistry

One of the primary applications of N-Boc-N-bis(PEG3-azide) lies in click chemistry reactions. The terminal azide groups enable:

  • Copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) with molecules containing alkyne groups

  • Strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups

  • PEGylation of biomolecules via these bioorthogonal reactions

These click chemistry capabilities make N-Boc-N-bis(PEG3-azide) valuable for bioconjugation strategies where selective, efficient, and biocompatible reactions are required.

Application in PROTAC Development

N-Boc-N-bis(PEG3-azide) has emerged as a significant component in the development of Proteolysis Targeting Chimeras (PROTACs) :

  • PROTACs are heterobifunctional molecules containing two ligands connected by a linker

  • One ligand targets an E3 ubiquitin ligase, while the other binds to a protein of interest

  • N-Boc-N-bis(PEG3-azide) serves as a PEG-based linker in PROTAC synthesis

  • The compound helps establish the optimal spatial arrangement between the two protein-binding moieties

  • This arrangement facilitates the formation of a ternary complex that promotes ubiquitination and subsequent proteasomal degradation of the target protein

PROTACs exploit the cellular ubiquitin-proteasome system to achieve selective degradation of target proteins, representing an innovative approach in drug discovery .

Advantages as a Bioconjugation Linker

N-Boc-N-bis(PEG3-azide) offers several advantages as a bioconjugation linker:

  • The PEG backbone provides water solubility and reduces immunogenicity

  • The dual azide functionality enables bifunctional conjugation strategies

  • The Boc-protected amino group offers an additional derivatization site after deprotection under acidic conditions

  • Its non-cleavable nature provides stability in biological environments

  • The flexible PEG chains can enhance pharmacokinetic properties of conjugated molecules

ParameterRecommendation
Storage Temperature-20°C for long-term storage
Storage DurationUp to 3 years at -20°C; 2 years at 4°C
Shipping ConditionsRoom temperature (stable during ordinary shipping)
SolubilitySoluble in DMSO; may also dissolve in water, ethanol, or DMF
PurityTypically available at 95-98% purity

For in vivo applications, N-Boc-N-bis(PEG3-azide) can be formulated using various vehicles, including DMSO:Tween 80:Saline mixtures or DMSO:PEG300:Tween 80:Saline combinations .

Synthetic Considerations and Reactivity

Understanding the synthetic aspects and reactivity profile of N-Boc-N-bis(PEG3-azide) is essential for its application in chemical biology research.

Reactivity Profile

The reactivity of N-Boc-N-bis(PEG3-azide) is characterized by:

  • The azide groups readily participate in 1,3-dipolar cycloaddition reactions with alkynes

  • The Boc-protected amine can be deprotected under acidic conditions (typically TFA or HCl solutions)

  • The resulting free amine can then be further functionalized through amide coupling or other reactions

  • The PEG backbone remains stable under most reaction conditions, including click chemistry protocols

Research Applications

N-Boc-N-bis(PEG3-azide) has found applications in various research contexts, particularly in the development of targeted protein degradation therapeutics and bioconjugates.

PROTAC Development

In PROTAC development, N-Boc-N-bis(PEG3-azide) serves as a linker with several advantages:

  • The PEG backbone provides appropriate spacing between the E3 ligase ligand and the target protein ligand

  • The flexibility of the PEG chains allows for optimal positioning of the two binding moieties

  • The azide functionalities enable modular assembly of PROTACs through click chemistry

  • The length of the PEG linker can influence the efficacy of target protein degradation

PROTACs represent a promising therapeutic approach by exploiting the intracellular ubiquitin-proteasome system to selectively degrade disease-causing proteins .

Bioconjugation Applications

The compound has been utilized in various bioconjugation strategies:

  • PEGylation of proteins and peptides to improve their pharmacokinetic properties

  • Creation of multifunctional bioconjugates through orthogonal click chemistry reactions

  • Development of imaging probes by connecting fluorophores to targeting moieties

  • Synthesis of antibody-drug conjugates and other targeted therapeutics

Comparison with Related Compounds

To provide context, it is valuable to compare N-Boc-N-bis(PEG3-azide) with related PEG-based linkers:

CompoundFunctional GroupsApplicationsAdvantages
N-Boc-N-bis(PEG3-azide)Two azides, Boc-aminePROTAC linkers, Click chemistryBifunctional, protected amine
Azido-PEG4-t-butyl esterAzide, t-butyl esterBioconjugationHydrolyzable ester group
TCO-PEG3-aldehydeTrans-cyclooctene, aldehydeBioorthogonal labelingRapid tetrazine ligation
N-(DBCO-PEG4)-N-Biotin-PEG4-NHSDBCO, Biotin, NHS esterProtein labelingTriple functionality
Amino-ethyl-SS-PEG3-NHBocAmine, disulfide, Boc-amineCleavable conjugatesReducible disulfide linkage

This comparison highlights the unique position of N-Boc-N-bis(PEG3-azide) among PEG-based linkers for chemical biology applications .

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